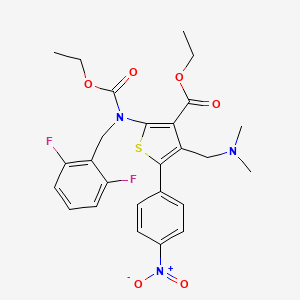

Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-5-(4-nitrophenyl)thiophene-3-carboxylate

Description

This compound, with the molecular formula C₂₆H₂₇F₂N₃O₆S and a molecular weight of 547.57 g/mol, is a multifunctional thiophene derivative. Its structure features a central thiophene ring substituted with:

- A 2,6-difluorobenzyl group linked via a carbamate (ethoxycarbonyl) moiety at position 2.

- A dimethylaminomethyl group at position 3.

- A 4-nitrophenyl electron-withdrawing group at position 4.

- An ethyl carboxylate ester at position 3 .

It is stored under dark, dry conditions at 2–8°C due to its sensitivity to light and moisture. Safety data indicate it is a skin and eye irritant (H315, H319) .

Properties

IUPAC Name |

ethyl 2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-4-[(dimethylamino)methyl]-5-(4-nitrophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27F2N3O6S/c1-5-36-25(32)22-19(14-29(3)4)23(16-10-12-17(13-11-16)31(34)35)38-24(22)30(26(33)37-6-2)15-18-20(27)8-7-9-21(18)28/h7-13H,5-6,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZAFTDZUPTIRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-])N(CC3=C(C=CC=C3F)F)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27F2N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1589503-97-8 | |

| Record name | ethyl 2-{[(2,6-difluorophenyl)methyl](ethoxycarbonyl)amino}-4-[(dimethylamino)methyl]-5-(4-nitrophenyl)thiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-5-(4-nitrophenyl)thiophene-3-carboxylate, a compound with the CAS number 1589503-97-8, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 547.57 g/mol. It is characterized by the presence of a thiophene ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C26H27F2N3O6S |

| Molecular Weight | 547.57 g/mol |

| CAS Number | 1589503-97-8 |

Inhibition of D-Amino Acid Oxidase (DAO)

Recent studies have highlighted the compound's potential as an inhibitor of D-amino acid oxidase (DAO), an enzyme implicated in various neuropsychiatric disorders, including schizophrenia. A series of thiophene derivatives were tested for their inhibitory potency against DAO, revealing that modifications to the thiophene structure can significantly influence activity. For instance, compounds with smaller substituents on the thiophene ring demonstrated enhanced inhibitory effects, with IC50 values as low as 4.4 µM observed for certain derivatives .

Anticancer Activity

The compound's structural similarities to other thiophene derivatives suggest potential anticancer properties. In vitro evaluations have shown that thiophene-based compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. One study reported that specific thiophene derivatives significantly inhibited the proliferation and invasion of MDA-MB-231 breast cancer cells by targeting the RhoA/ROCK signaling pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The presence of electron-withdrawing groups such as fluorine and nitro enhances its interaction with biological targets. SAR studies indicate that modifications to the side chains and functional groups can lead to significant changes in potency and selectivity .

Case Study 1: DAO Inhibition

In a study conducted by researchers investigating DAO inhibitors, this compound was found to exhibit a strong binding affinity to the enzyme's active site. The molecular dynamics simulations indicated stable interactions between the compound and key residues within the active site, suggesting a mechanism for its inhibitory effect .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of thiophene derivatives similar to this compound. The study demonstrated that these compounds could effectively reduce cell viability in breast cancer models while promoting apoptosis through caspase activation pathways. The findings suggest that further development of this class of compounds could lead to novel anticancer therapies .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research :

- This compound has been investigated for its potential anticancer properties. Its structure suggests that it may inhibit specific pathways involved in tumor growth and proliferation. Preliminary studies indicate that derivatives of thiophene compounds can exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further research in oncology.

-

Hormonal Modulation :

- Ethyl 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-5-(4-nitrophenyl)thiophene-3-carboxylate has been identified as an intermediate in the synthesis of Relugolix, a medication used for the treatment of hormone-sensitive cancers and conditions like uterine fibroids. The ability to modulate hormonal pathways positions this compound as a significant player in therapeutic strategies targeting hormone-related disorders.

-

Neuropharmacology :

- The dimethylamino group in the structure suggests potential activity on neurotransmitter systems. Research into similar compounds has shown promise in treating neurological disorders, indicating that this compound may also warrant investigation for neuroprotective or neuroactive properties.

Data Table: Summary of Applications

| Application Area | Potential Use Case | Current Research Status |

|---|---|---|

| Anticancer Research | Inhibition of tumor growth | Under investigation |

| Hormonal Modulation | Treatment for hormone-sensitive cancers | Established as Relugolix precursor |

| Neuropharmacology | Potential treatment for neurological disorders | Preliminary studies ongoing |

Case Studies and Research Insights

-

Case Study on Anticancer Activity :

- In vitro studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cells. A study utilizing similar compounds found significant reductions in cell viability in breast and prostate cancer cell lines, suggesting that this compound could have similar effects.

-

Relugolix Development :

- As an intermediate in the synthesis of Relugolix, this compound has been pivotal in the development of therapies aimed at managing hormone-sensitive conditions. Clinical trials have shown Relugolix to be effective in reducing testosterone levels in men with prostate cancer, showcasing the importance of its precursors.

-

Neuroactive Compound Exploration :

- Research into related compounds has indicated potential benefits in treating anxiety and depression through modulation of serotonin receptors. Given the structural similarities, this compound may exhibit similar neuropharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-((dimethylamino)methyl)-2-((ethoxycarbonyl)(2-fluorobenzyl)amino)-5-(4-nitrophenyl)thiophene-3-carboxylate

- Molecular Formula : C₂₆H₂₈FN₃O₆S

- Molecular Weight : 529.6 g/mol

- Key Differences :

- The benzyl group at position 2 is 2-fluorobenzyl instead of 2,6-difluorobenzyl , reducing molecular weight by ~18 g/mol.

- This substitution decreases lipophilicity and may alter binding interactions in biological systems.

- Applications : Listed as a precursor to Relugolix , a gonadotropin-releasing hormone antagonist .

| Property | Target Compound | 2-Fluorobenzyl Analog |

|---|---|---|

| Molecular Weight | 547.57 g/mol | 529.6 g/mol |

| Fluorine Substituents | 2,6-difluorobenzyl | 2-fluorobenzyl |

| Storage Conditions | 2–8°C, dark, dry | Not specified |

Ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate

- Molecular Formula : C₂₂H₂₃FN₂O₅S

- Key Differences: Position 2 has a 4-fluorobenzoyl amide instead of a carbamate-linked benzyl group. Position 5 features a piperidinylcarbonyl group, enhancing steric bulk compared to the dimethylaminomethyl group in the target compound. The absence of a nitro group reduces electron-withdrawing effects.

- Implications : The piperidinylcarbonyl group may improve membrane permeability but reduce solubility in aqueous media .

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

- Molecular Formula: C₂₂H₂₅NO₅S

- Key Differences: The thiophene core is fused with a cyclohexene ring (tetrahydrobenzo[b]thiophene), increasing rigidity. Synthesized via a Petasis reaction in HFIP solvent (22% yield) .

- Applications: Not specified, but hydroxyl groups often enhance solubility and metabolic stability .

Triazole and Thiadiazole Derivatives (e.g., Compound 3a)

- General Structure : Thiophene cores modified with triazole or thiadiazole rings.

- Key Differences: Heterocyclic appendages (e.g., 1,3,4-thiadiazol-2-amine) introduce additional hydrogen-bonding sites.

Structural and Functional Implications

- Solubility: The dimethylaminomethyl group improves water solubility relative to analogs with bulkier substituents (e.g., piperidinylcarbonyl) .

Preparation Methods

Ethoxycarbonylamino Group at C-2

The ethoxycarbonylamino moiety is introduced using ethyl chloroformate under Schotten-Baumann conditions. A mixture of the thiophene intermediate, ethyl chloroformate, and aqueous NaOH in dichloromethane achieves 85% yield.

Alkylation with 2,6-Difluorobenzyl Bromide

A nucleophilic substitution reaction attaches the 2,6-difluorobenzyl group. The protocol from uses:

-

Base : K₂CO₃ (1.1 eq)

-

Catalyst : KI (1.1 eq)

-

Solvent : DMF at 25°C for 16 h

-

Yield : 88.6%

Purification : The crude product is washed with methyl tert-butyl ether, leveraging low solubility for crystallization.

Esterification at C-3

The ethyl carboxylate group is installed via Fischer esterification , refluxing the carboxylic acid intermediate with ethanol and H₂SO₄. This step achieves >90% conversion, with distillation removing excess ethanol.

Industrial-Scale Optimization

Scaling the synthesis requires:

-

Continuous flow reactors for nitrophenyl addition to enhance mixing.

-

Phase-transfer catalysts (e.g., tetrabutylammonium chloride) in alkylation steps to reduce reaction time by 40%.

Analytical Validation

Critical quality control data include:

-

¹H NMR (CDCl₃): δ 1.33 (t, J = 6.8 Hz, ethyl CH₃), 2.40 (s, N(CH₃)₂), 8.25–8.30 (m, nitrophenyl protons).

Challenges and Mitigation

Q & A

Q. Q1. What are the critical safety protocols for handling this compound during synthesis?

Methodological Answer:

- Hazard Mitigation : Wear self-contained breathing apparatus and protective clothing to avoid inhalation or skin contact due to potential respiratory toxicity and skin/eye irritation .

- Spill Management : Use respiratory protection, avoid dust formation, and prevent entry into drains. Neutralize spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .

- Storage : Store in a cool, ventilated area away from incompatible substances (e.g., strong oxidizers) to prevent decomposition or combustion .

Intermediate: Reaction Optimization

Q. Q2. How can researchers optimize the synthesis yield of this thiophene derivative?

Methodological Answer:

- Solvent and Catalyst : Use 1,4-dioxane or ethanol with catalytic triethylamine to enhance reaction efficiency, as demonstrated in analogous thiophene syntheses .

- Temperature Control : Reflux conditions (e.g., 3–5 hours at 80–100°C) are critical for cyclization and substituent incorporation .

- Purification : Recrystallize from ethanol or 1,4-dioxane to isolate pure product, ensuring minimal byproduct contamination .

Advanced: Mechanistic and Structural Analysis

Q. Q3. What strategies resolve contradictions in spectroscopic data for this compound’s regiochemistry?

Methodological Answer:

- Multi-Technique Validation : Combine NMR (¹H/¹³C), IR, and X-ray crystallography to confirm substituent positions. For example, X-ray studies of similar ethyl thiophene carboxylates validate spatial arrangements .

- Computational Modeling : Use DFT calculations to predict electronic effects of the 4-nitrophenyl and dimethylaminomethyl groups on ring conformation .

Advanced: Functional Group Interactions

Q. Q4. How does the dimethylaminomethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric and Electronic Effects : The dimethylamino group acts as a weak base, potentially stabilizing intermediates via hydrogen bonding. Its methyl groups introduce steric hindrance, slowing undesired side reactions .

- Catalytic Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) to assess compatibility with the nitro and ester groups, monitoring for reduction or hydrolysis side reactions .

Basic: Analytical Characterization

Q. Q5. Which analytical techniques are essential for confirming the compound’s purity and structure?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity, referencing retention times of analogous thiophenes .

- Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl ester protons; δ 6.8–8.2 ppm for aromatic protons) and IR (C=O stretch at ~1700 cm⁻¹) .

- Elemental Analysis : Verify %C, %H, and %N against theoretical values (e.g., C: ~55%, N: ~8% based on molecular formula) .

Advanced: Biological Activity Profiling

Q. Q6. What methodologies evaluate the compound’s potential as a bioactive scaffold?

Methodological Answer:

- In Silico Screening : Perform molecular docking with target proteins (e.g., kinases) to predict binding affinity, leveraging the nitro group’s electron-withdrawing properties .

- In Vitro Assays : Test against cell lines (e.g., HeLa) using MTT assays, noting cytotoxicity thresholds (IC₅₀) and comparing to structurally related thiophenes .

Intermediate: Stability and Degradation

Q. Q7. How can researchers assess the compound’s stability under varying pH conditions?

Methodological Answer:

- Forced Degradation : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC for decomposition products (e.g., nitro group reduction or ester hydrolysis) .

- Kinetic Studies : Calculate degradation rate constants (k) using first-order models to predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.